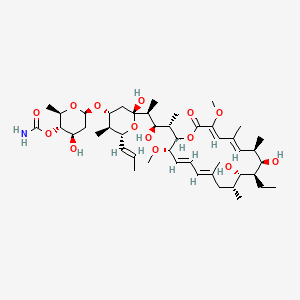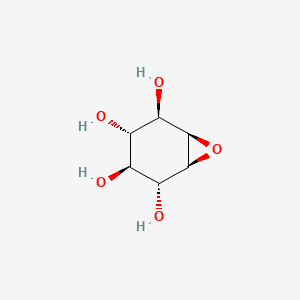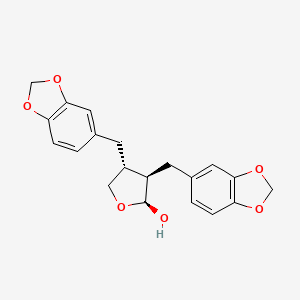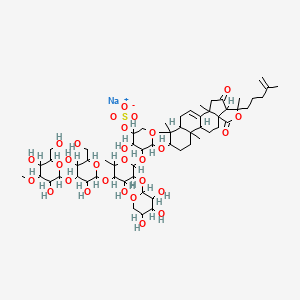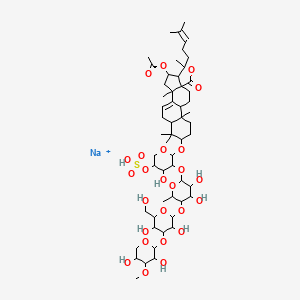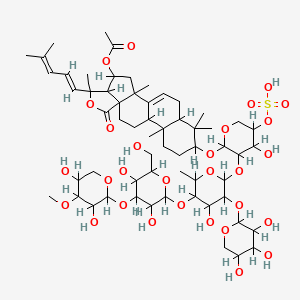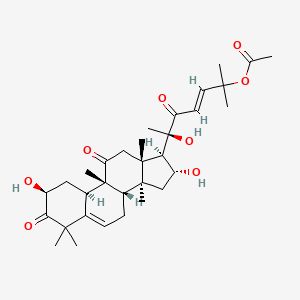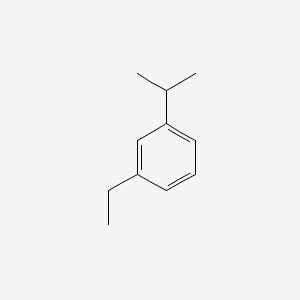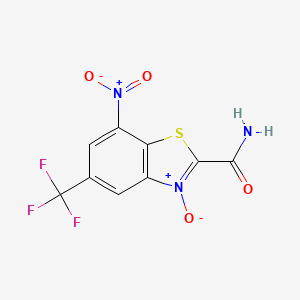
环胞菌素 9
描述
Cyclapolin 9 is a potent, selective, and ATP-competitive polo-like kinase 1 (PLK1) inhibitor with an IC50 of 500 nM . It is inactive against other kinases .
Molecular Structure Analysis
The molecular weight of Cyclapolin 9 is 307.21 and its formula is C9H4F3N3O4S . The SMILES representation of its structure is O=C(C1=N+C2=CC(C(F)(F)F)=CC(N+=O)=C2S1)N .Physical And Chemical Properties Analysis
Cyclapolin 9 is a solid substance with a light yellow to yellow color . It is soluble to 20 mg/mL in DMSO .科学研究应用
C9H4F3N3O4S C_9H_4F_3N_3O_4S C9H4F3N3O4S
和分子量为 307.21 . 它主要因其作为一种有丝分裂原样激酶 (Plk) 抑制剂而闻名,其 IC50 为 500 nM,表明其抑制 Plk1 的效力 . 以下是环胞菌素 9 在科学研究中的应用的综合分析,分为不同的部分以确保清晰度。癌症研究
This compound: 作为一种 Plk1 抑制剂在癌症研究中具有重大意义。 Plk1 经常在各种肿瘤类型中上调,其抑制会破坏有丝分裂的进程,导致癌细胞周期停滞和凋亡 . 这使得this compound 成为研究癌细胞生物学和潜在治疗干预的宝贵工具。
细胞周期研究
This compound 抑制 Plk1 可用于研究细胞周期的调控。 通过选择性抑制 Plk1,研究人员可以观察有丝分裂过程中对纺锤体极维持和染色体分离的影响,从而深入了解细胞分裂的机制 .
抗肿瘤药物的开发
鉴于其对 Plk1 的选择性抑制,This compound 是开发抗肿瘤药物的很有希望的候选药物。 它能够诱导有丝分裂停滞,使其成为靶向快速分裂的肿瘤细胞,同时保留正常细胞的潜在药物 .
激酶选择性分析
This compound: 对 20 种激酶面板的选择性使其成为激酶选择性分析的绝佳工具。 研究人员可以使用它来了解激酶抑制剂的特异性,并设计具有最小脱靶效应的药物 .
化学生物学
在化学生物学中,This compound 可用于标记和跟踪细胞内 Plk1 的活性。 此应用可以帮助可视化细胞分裂过程中 Plk1 的动态过程,并识别其相互作用的伙伴 .
药理学研究
This compound: 可用于药理学研究,以确定 Plk1 抑制的剂量反应关系。 此类研究对于建立治疗窗口和优化临床环境中 Plk1 抑制剂的剂量至关重要 .
分子对接和模拟
This compound: 可用于分子对接和模拟研究,以预测其与 Plk1 的结合亲和力和相互作用。 这种计算方法有助于了解其抑制作用的分子基础,并设计更有效的衍生物 .
合成化学
最后,在合成化学中,This compound 用作合成新化合物的支架。 化学家可以修改其结构以增强其效力、选择性和药代动力学特性,以用于各种生物医学应用 .
作用机制
Target of Action
Cyclapolin 9 is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a serine/threonine-protein kinase that performs several crucial functions during the M phase of the cell cycle, including the regulation of centrosome maturation and spindle assembly, the removal of cohesins from chromosome arms, the inactivation of anaphase-promoting complex/cyclosome (APC/C) inhibitors, and the regulation of mitotic exit and cytokinesis .
Mode of Action
Cyclapolin 9 interacts with its target, PLK1, in an ATP-competitive manner . This means that Cyclapolin 9 competes with ATP for the same binding site on PLK1, thereby inhibiting the kinase’s activity. The IC50 value of Cyclapolin 9 for PLK1 is 500 nM, indicating a strong affinity for this target .
Biochemical Pathways
The inhibition of PLK1 by Cyclapolin 9 affects several biochemical pathways related to cell cycle progression. For instance, it can interfere with the normal function of centrosomes and spindle assembly, which are crucial for accurate chromosome segregation during mitosis . .
Pharmacokinetics
Its solubility in dmso (20 mg/ml) suggests that it may have good bioavailability .
Result of Action
One of the known cellular effects of Cyclapolin 9 is the reduction of electric field stimulation (EFS)-induced contractions of prostate strips . This suggests that Cyclapolin 9 could potentially be used to inhibit α1-adrenergic smooth muscle contraction in the human prostate .
Action Environment
It is known that cyclapolin 9 is stable under normal room temperature conditions
安全和危害
未来方向
生化分析
Biochemical Properties
Cyclapolin 9 functions as an ATP-competitive inhibitor of PLK1 with an IC50 of 500 nM . It selectively inhibits PLK1 without affecting other kinases . Cyclapolin 9 interacts with the ATP-binding site of PLK1, preventing the phosphorylation of downstream substrates. This inhibition disrupts the normal function of PLK1 in cell cycle progression and mitosis .
Cellular Effects
Cyclapolin 9 has been shown to influence various cellular processes. It inhibits the contraction of prostate smooth muscle cells by reducing electric field stimulation-induced contractions . Cyclapolin 9 also affects cell signaling pathways, including the NLRP3 inflammasome pathway, by dampening the inflammasome-elicited response in inflammatory disease models . Additionally, Cyclapolin 9 can induce the collapse of spindle poles in cells, leading to mitotic arrest and apoptosis .
Molecular Mechanism
At the molecular level, Cyclapolin 9 exerts its effects by binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in mitotic progression, such as Cdc25 and Wee1 . Cyclapolin 9 also disrupts the recruitment of γ-tubulin to centrosomes, impairing microtubule nucleation and spindle pole maintenance . These molecular interactions ultimately lead to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, Cyclapolin 9 has demonstrated stability when stored at -20°C for up to three years . Over time, Cyclapolin 9 maintains its inhibitory effects on PLK1, leading to sustained mitotic arrest and apoptosis in treated cells . Long-term studies have shown that Cyclapolin 9 can induce persistent changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of Cyclapolin 9 vary with dosage. At lower doses, Cyclapolin 9 effectively inhibits PLK1 activity without causing significant toxicity . At higher doses, Cyclapolin 9 can induce adverse effects, including weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration of Cyclapolin 9 is required to achieve significant inhibition of PLK1 and subsequent cellular effects .
Metabolic Pathways
Cyclapolin 9 is involved in metabolic pathways related to cell cycle regulation and mitosis. It interacts with enzymes such as Cdc25 and Wee1, which are critical for the activation and inhibition of cyclin-dependent kinase 1 (CDK1)-cyclin B complex . By inhibiting PLK1, Cyclapolin 9 disrupts these pathways, leading to cell cycle arrest and apoptosis .
Transport and Distribution
Within cells, Cyclapolin 9 is transported and distributed primarily through passive diffusion . It accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK1 . Cyclapolin 9 does not rely on specific transporters or binding proteins for its cellular distribution .
Subcellular Localization
Cyclapolin 9 localizes to the cytoplasm and nucleus of cells, where it interacts with PLK1 . The subcellular localization of Cyclapolin 9 is crucial for its inhibitory activity, as it needs to access the ATP-binding site of PLK1 within these compartments . Cyclapolin 9 does not undergo significant post-translational modifications that affect its localization or function .
属性
IUPAC Name |
7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFLXKUKCSDMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



